3-(3-Chlorophenyl)-3',4'-dichloropropiophenone
Overview
Description
3-(3-Chlorophenyl)-3',4'-dichloropropiophenone is a useful research compound. Its molecular formula is C15H11Cl3O and its molecular weight is 313.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Analysis
3-(3-Chlorophenyl)-3',4'-dichloropropiophenone and its related compounds have been studied in the context of environmental analysis. For instance, Castillo et al. (1997) researched the determination of phenolic compounds, including chlorophenols, in water and industrial effluents. They developed a method using liquid-solid extraction followed by liquid chromatography, highlighting the importance of these compounds in environmental monitoring (Castillo, Puig, & Barceló, 1997).
Toxicity and Biodegradability Studies
O'Connor and Young (1989) evaluated the anaerobic biodegradability and toxicity of substituted phenols, including chlorophenols, under methanogenic conditions. Their research is crucial in understanding the environmental impact and degradation pathways of these compounds (O'Connor & Young, 1989).
Photocatalytic Activity Research
Osifeko and Nyokong (2017) investigated the photooxidations of compounds like chlorophenol using asymmetric indium(III) phthalocyanines photosensitizers. This research is significant in exploring the photocatalytic activities of chlorophenol derivatives for environmental applications (Osifeko & Nyokong, 2017).
Polymer Synthesis
Research on the synthesis of high molecular weight poly(p-phenyleneethynylenes), as reported by Kloppenburg, Jones, and Bunz (1999), involved the use of compounds like 4-chlorophenol. Such studies are essential in the development of new polymeric materials with potential applications in various industries (Kloppenburg, Jones, & Bunz, 1999).
Electrochemical Studies
Pigani et al. (2007) conducted research on the electrochemical behavior of chlorinated phenols, highlighting their potential application in electrochemical sensors and environmental analysis (Pigani, Musiani, Pȋrvu, Terzi, Zanardi, & Seeber, 2007).
Mechanism of Action
Target of Action
It is structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is known to inhibit oxidative phosphorylation .
Mode of Action
Cccp, a structurally similar compound, acts as an ionophore and reduces the ability of atp synthase to function optimally . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Cccp disrupts the electron transport chain, which is a crucial part of cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP for energy.
Result of Action
The disruption of atp production by cccp can lead to cellular stress and potentially cell death .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEGWVZVYNFZAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644451 | |
Record name | 3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-38-7 | |
Record name | 3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.